molecular formula C10H8ClNO2 B188446 3-(2-Chlorophenyl)-2-cyanopropanoic acid CAS No. 14650-19-2

3-(2-Chlorophenyl)-2-cyanopropanoic acid

Cat. No.: B188446
CAS No.: 14650-19-2
M. Wt: 209.63 g/mol
InChI Key: KSLANAUEYUSFCF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-2-cyanopropanoic acid is an organic compound with the molecular formula C10H8ClNO2 It is characterized by the presence of a chlorophenyl group, a cyano group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-cyanopropanoic acid typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The choice of solvents, catalysts, and purification methods are tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-cyanopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 3-(2-chlorophenyl)-2-aminopropanoic acid.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(2-Chlorophenyl)-2-cyanopropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-cyanopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-cyanopropanoic acid
  • 3-(2-Bromophenyl)-2-cyanopropanoic acid
  • 3-(2-Fluorophenyl)-2-cyanopropanoic acid

Uniqueness

3-(2-Chlorophenyl)-2-cyanopropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both cyano and carboxylic acid functional groups. This combination of structural features imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

3-(2-chlorophenyl)-2-cyanopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-9-4-2-1-3-7(9)5-8(6-12)10(13)14/h1-4,8H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLANAUEYUSFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C#N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60303226
Record name 3-(2-chlorophenyl)-2-cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14650-19-2
Record name NSC157430
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157430
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-chlorophenyl)-2-cyanopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60303226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Chlorophenyl)-2-cyanopropionic acid
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